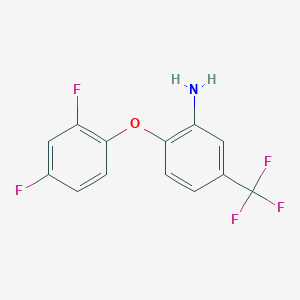

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C13H8F5NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with 2,4-difluorophenol in the presence of a base such as potassium carbonate. This step forms 2-(2,4-difluorophenoxy)-4-nitrobenzene.

Reduction: The nitro group in 2-(2,4-difluorophenoxy)-4-nitrobenzene is then reduced to an amine group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid, yielding 2-(2,4-difluorophenoxy)-4-aminobenzene.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 5-position of the benzene ring using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

Research indicates that 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline exhibits potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development in treating conditions such as cancer and inflammatory diseases.

Case Study : A study demonstrated its effectiveness as an enzyme inhibitor, where it was shown to inhibit specific target enzymes involved in cancer pathways. This inhibition could lead to reduced tumor growth in preclinical models.

Material Science

Polymer Development :

The compound is utilized in the synthesis of advanced materials due to its unique chemical properties. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application | Coatings, adhesives |

Case Study : In a study on polymer coatings, the addition of this compound improved the durability and performance of the coatings under harsh environmental conditions.

Biological Studies

Biochemical Research :

The compound is investigated for its role in biochemical pathways. Its ability to modify enzyme activity makes it a valuable tool for studying metabolic processes.

Case Study : Researchers have used this compound to explore its effects on signal transduction pathways in cellular models. The findings suggest that it alters receptor activity, providing insights into cell signaling mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Difluorophenoxy)aniline: Similar structure but lacks the trifluoromethyl group.

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline: Positional isomer with different substitution pattern.

2-(2,4-Difluorophenoxy)-4-(trifluoromethyl)aniline: Another positional isomer with different substitution pattern.

Uniqueness

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and structurally similar compounds.

Biological Activity

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenoxy group and a trifluoromethyl substituent on the aniline moiety. Its chemical formula is C11H7F5N, with a molecular weight of approximately 257.17 g/mol. The presence of multiple fluorine atoms enhances lipophilicity and potentially alters biological interactions.

Research indicates that this compound may interact with specific molecular targets, particularly receptor tyrosine kinases (RTKs). These interactions can lead to modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, it has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2), showing IC50 values in the low micromolar range. This suggests a potent inhibitory effect on cell growth and viability.

Mechanistic Insights

The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating that it may activate intrinsic apoptotic pathways . Additionally, molecular docking studies suggest that the compound binds effectively to the active sites of target kinases, inhibiting their activity and disrupting downstream signaling pathways .

Case Studies

- Case Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on HepG2 cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 24 hours of treatment.

- Breast Cancer Research : In MCF-7 breast cancer cells, the compound was found to downregulate estrogen receptor signaling pathways, contributing to its anti-proliferative effects. The study highlighted the potential for this compound as part of combination therapies targeting hormone-responsive cancers.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity from fluorine substitutions. It is expected to exhibit moderate metabolic stability and bioavailability, though further studies are needed to confirm these properties in vivo.

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSFTIKLKVUSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.